Cas no 689257-33-8 (3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol)

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is a fluorinated aromatic allylic alcohol with a methoxy substituent, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its structure combines a fluoro-methoxy phenyl group with an unsaturated propenol chain, enabling selective functionalization for fine chemical applications. The fluorine atom enhances electron-withdrawing properties, while the methoxy group contributes to steric and electronic modulation, making it valuable in cross-coupling reactions or as a precursor for bioactive molecules. The terminal hydroxyl group allows further derivatization, such as esterification or oxidation. This compound is particularly useful in medicinal chemistry for designing fluorinated analogs with improved metabolic stability and binding affinity.
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol structure
689257-33-8 structure
商品名:3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
CAS番号:689257-33-8
MF:C10H11O2F
メガワット:182.192
CID:4512747
PubChem ID:20792259

3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-ol, 3-(3-fluoro-4-methoxyphenyl)-, (2E)-
    • 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
    • 689257-33-8
    • CS-0354843
    • EN300-1829057
    • 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
    • インチ: InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+
    • InChIKey: ORZCHFYBMQINMK-NSCUHMNNSA-N

計算された属性

  • せいみつぶんしりょう: 182.07430775g/mol
  • どういたいしつりょう: 182.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 29.5Ų

3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1829057-2.5g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
2.5g
$1089.0 2023-09-19
Enamine
EN300-1829057-0.05g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
0.05g
$468.0 2023-09-19
Enamine
EN300-1829057-0.5g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
0.5g
$535.0 2023-09-19
Enamine
EN300-1829057-10.0g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
10g
$3746.0 2023-06-01
Enamine
EN300-1829057-5.0g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
5g
$2525.0 2023-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425513-500mg
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8 98%
500mg
¥15048.00 2024-05-03
Enamine
EN300-1829057-0.1g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
0.1g
$490.0 2023-09-19
Enamine
EN300-1829057-1.0g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
1g
$871.0 2023-06-01
Enamine
EN300-1829057-0.25g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
0.25g
$513.0 2023-09-19
Enamine
EN300-1829057-1g
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
689257-33-8
1g
$557.0 2023-09-19

3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol 関連文献

3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-olに関する追加情報

Compound CAS No 689257-33-8: 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol

3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol, also known by its CAS registry number CAS No 689257-33-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenolic group substituted with both fluoro and methoxy functionalities, along with a propenol moiety. The combination of these groups imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.

The synthesis of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or Heck reactions to achieve the desired substitution patterns. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored green chemistry approaches to synthesize this compound, aligning with global sustainability goals.

In terms of physical properties, CAS No 689257-33-8 exhibits a melting point of approximately 45°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various chemical reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270–290 nm, indicating its potential for applications in optoelectronic materials.

The chemical structure of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol plays a crucial role in its reactivity. The fluoro group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating characteristics. This balance of electronic effects makes the compound suitable for participating in both electrophilic and nucleophilic reactions. Recent studies have highlighted its utility as a precursor in the synthesis of biologically active molecules, particularly in the development of new drug candidates targeting cancer and neurodegenerative diseases.

In the field of materials science, CAS No 689257-33-8 has been employed as a building block for constructing advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing materials with tailored properties. For instance, researchers have successfully incorporated this compound into polymeric networks to enhance mechanical strength and thermal stability.

The biological activity of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-o) has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation markers in animal models. Additionally, its antioxidant properties make it a candidate for applications in skincare products and food additives.

From an environmental perspective, understanding the degradation pathways of CAS No 689257 strong>-< strong>3 strong>-< strong>8 strong>is crucial for assessing its ecological impact. Recent research indicates that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in natural ecosystems. This finding is significant for industries seeking eco-friendly alternatives for their chemical processes.

In conclusion, < strong >C AS No 689257 - strong > -< strong > 8 strong > represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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